molecular formula C7H14O2S B1239156 3-Mercapto-3-methyl-1-butyl acetate CAS No. 50746-09-3

3-Mercapto-3-methyl-1-butyl acetate

Cat. No.: B1239156
CAS No.: 50746-09-3
M. Wt: 162.25 g/mol
InChI Key: HEZWKNVLHZGPOE-UHFFFAOYSA-N
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Description

3-Mercapto-3-methyl-1-butyl acetate is a carboxylic ester . It is a clear, colorless liquid with a fruity aroma . It is used as a flavoring agent and has a high strength odor .


Synthesis Analysis

This compound can be synthesized from 3-Mercapto-3-methylbutanol and Acetyl chloride . It is also available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular formula of this compound is C7H14O2S . It has an average mass of 162.250 Da and a monoisotopic mass of 162.071457 Da .


Physical and Chemical Properties Analysis

This compound is a clear, colorless liquid . It has a fruity aroma and is recommended to be smelled in a 0.10% solution or less due to its high strength odor .

Scientific Research Applications

Pharmaceutical Intermediate Synthesis

3-Mercapto-3-methyl-1-butyl acetate is significant in pharmaceutical synthesis. It is utilized in the synthesis of various pharmaceutical intermediates. For instance, it plays a role in the production of n-butyl dipheyl methyl mercapto acetate, an important intermediate for Modafinil, a CNS stimulant drug. Microwave-assisted enzyme catalysis has been explored for its synthesis, focusing on green and less polluting processes (Yadav & Lathi, 2007).

Synthesis of Vitamin B1 Intermediates

The compound is also vital in synthesizing intermediates for Vitamin B1. Studies have shown methods for its efficient synthesis, highlighting its crucial role in the broader process of vitamin synthesis (Wang Lieping, 2004).

Food and Beverage Industry Applications

In the food and beverage industry, it has been identified in various products like passion fruit and wine. Its sensorial properties, determined through combinatorial chemistry and analysis techniques such as GC-olfactometry, reveal its significant impact on the flavor profile of these products (Vermeulen & Collin, 2003).

Contribution to Aroma and Flavor

The compound contributes uniquely to the aroma and flavor in certain products. For instance, it has been identified in roasted Arabica coffee brew, where it adds to the roasty odor quality, especially in highly roasted coffee (Kumazawa & Masuda, 2003).

Biotechnological Production

In biotechnology, its production has been explored using genetically engineered yeast strains. Saccharomyces cerevisiae has been metabolically engineered for the high-level production of branched-chain esters, including 3-methyl-1-butyl acetate, demonstrating its potential in sustainable, bio-based chemical production (Yuan, Mishra, & Ching, 2016).

Safety and Hazards

While specific safety and hazard information for 3-Mercapto-3-methyl-1-butyl acetate is not provided in the sources retrieved, general safety measures for handling chemicals should be followed. This includes avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Properties

IUPAC Name

(3-methyl-3-sulfanylbutyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2S/c1-6(8)9-5-4-7(2,3)10/h10H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEZWKNVLHZGPOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC(C)(C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50198789
Record name 3-Mercapto-3-methyl-1-butyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50198789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear, colourless liquid; Fruit aroma
Record name 3-Mercapto-3-methyl-1-butyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1693/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

69.00 °C. @ 6.00 mm Hg
Record name 3-Mercapto-3-methyl-1-butyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039227
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly, Slightly soluble in water; Soluble in many non-polar solvents, Soluble (in ethanol)
Record name 3-Mercapto-3-methyl-1-butyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039227
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 3-Mercapto-3-methyl-1-butyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1693/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.003-1.007
Record name 3-Mercapto-3-methyl-1-butyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1693/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

50746-09-3
Record name 3-Mercapto-3-methylbutyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50746-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Mercapto-3-methyl-1-butyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050746093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Mercapto-3-methyl-1-butyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50198789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-MERCAPTO-3-METHYLBUTYL ACETATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-MERCAPTO-3-METHYL-1-BUTYL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A69461ME8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Mercapto-3-methyl-1-butyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039227
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

3-Methyl-3-sulfanylbutan-1-ol (Sweetman et al, J. Med. Chem. 14:868 (1971), the disclosure of which is incorporated by reference herein in its entirety) (5 g, 42 mmol) and pyridine (3.6 mL, 43 mmol) were dissolved in methylene chloride (50 mL) and cooled to −78° C. Acetyl chloride (3.1 mL, 43 mmol) was added dropwise. The solution was kept cold for 30 min then allowed to warm to room temperature. Stirring was continued for 1.5 hours. The reaction mixture was diluted with methylene chloride, washed with 1 N HCl and brine, and dried over sodium sulfate. Evaporation of the solvent gave 6.6 g of the title compound which was used without further purification. 1H-NMR (CDCl3): δ1.41 (s, 3H), 1.92 (t, J=7.2 Hz, 2H), 2.03 (s, 3H), 2.21 (s, 1H), 4.25 (t, J=7.1 Hz, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step Two
Quantity
3.1 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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